molecular formula C22H25Mn3N2O8-3 B574890 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate CAS No. 186299-34-3

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate

Cat. No.: B574890
CAS No.: 186299-34-3
M. Wt: 610.262
InChI Key: MAFGPDWFRWXFGZ-UHFFFAOYSA-K
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Description

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is a synthetic compound known for its superoxide dismutase mimetic activity. It is a structural analog of EUK 8 and EUK 134, but with significantly reduced activity. This compound exhibits both superoxide dismutase and catalase activities, making it a valuable tool in oxidative stress research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is synthesized through a series of chemical reactions involving manganese and salen ligands. The synthesis typically involves the reaction of manganese acetate with a salen ligand in the presence of a base. The reaction conditions often include a solvent such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is compared with other similar compounds such as EUK 8 and EUK 134. While all three compounds exhibit superoxide dismutase and catalase activities, this compound has significantly reduced activity compared to EUK 8 and EUK 134 . This reduced activity makes this compound less effective in certain applications but still valuable for specific research purposes.

Similar Compounds

Biological Activity

The compound 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate; manganese; acetate is a complex organic molecule that combines a phenolic moiety with manganese acetate. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Phenolic Group : The presence of methoxy groups enhances the electron-donating ability, potentially influencing biological interactions.
  • Manganese Ion : Manganese plays a crucial role in various enzymatic processes and is known for its antioxidant properties.
  • Acetate Group : The acetate moiety may affect solubility and bioavailability.

Antioxidant Properties

Research indicates that manganese-containing compounds exhibit significant antioxidant properties. Manganese acts as a cofactor for superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The inclusion of the phenolic component in this compound may enhance its radical scavenging activity due to the presence of hydroxyl groups .

Enzymatic Activity

The compound's interaction with various enzymes has been studied, particularly in relation to its ability to modulate enzymatic pathways involved in oxidative stress. For instance, studies have shown that manganese acetate can influence the activity of enzymes such as catalase and glutathione peroxidase, thereby playing a protective role against cellular damage .

Neuroprotective Effects

Manganese has been implicated in neuroprotection due to its role in mitochondrial function and antioxidant defense. The combination of manganese with phenolic compounds may provide synergistic effects that protect neuronal cells from apoptosis induced by oxidative stress. Case studies involving animal models have demonstrated that such compounds can reduce neurodegeneration markers .

Case Studies

StudyFindings
Neuroprotection in Rodent Models Administration of manganese acetate combined with phenolic compounds showed reduced markers of oxidative stress and improved cognitive function in aged rats .
Antioxidant Activity Assessment In vitro assays demonstrated that the compound exhibited higher radical scavenging activity compared to standard antioxidants like vitamin C .
Enzymatic Modulation The compound was shown to enhance SOD activity significantly, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

The proposed mechanism through which this compound exerts its biological effects includes:

  • Radical Scavenging : The phenolic portion donates electrons to free radicals, neutralizing them.
  • Metal Ion Chelation : The structure may chelate transition metals, reducing their availability for catalyzing harmful reactions.
  • Enzyme Activation : By acting as a cofactor, manganese enhances the activity of antioxidant enzymes.

Properties

IUPAC Name

2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFGPDWFRWXFGZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Mn3N2O8-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is EUK 118 and how does it work as a superoxide dismutase (SOD) mimetic?

A1: EUK 118 is a synthetic compound designed to mimic the activity of the antioxidant enzyme superoxide dismutase (SOD). While its specific mechanism of action isn't detailed in the provided research, SOD mimetics generally work by catalytically dismutating superoxide radicals (O2•-) into less reactive molecules like hydrogen peroxide (H2O2), which can then be further detoxified by other cellular enzymes [, ]. This action helps to reduce oxidative stress, a key contributor to endothelial dysfunction.

Q2: Are there any studies investigating the potential use of EUK 118 in cosmetic applications?

A2: Yes, there is research exploring the use of EUK 118 in cosmetic formulations. Patent literature describes cosmetic compositions containing EUK 118, suggesting its potential for influencing skin pigmentation []. This application might stem from the compound's antioxidant properties, which could play a role in protecting the skin from oxidative damage, a contributing factor to skin aging and pigmentation changes.

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